molecular formula C10H8ClNS B1391914 4-(5-Chloro-2-thienyl)-2-methylpyridine CAS No. 1187169-96-5

4-(5-Chloro-2-thienyl)-2-methylpyridine

Cat. No.: B1391914
CAS No.: 1187169-96-5
M. Wt: 209.7 g/mol
InChI Key: KWNIGTGWXZYRIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Chloro-2-thienyl)-2-methylpyridine is an organic compound with the molecular formula C10H8ClNS. It is a heterocyclic compound containing both a pyridine ring and a thiophene ring, with a chlorine atom attached to the thiophene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Mechanism of Action

Target of Action

Related compounds have been shown to interact withCoagulation factor X . This protein plays a critical role in the coagulation cascade, which is responsible for blood clotting.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target protein and modulate its activity . This interaction could lead to changes in the protein’s function, potentially influencing the coagulation cascade.

Biochemical Pathways

Given its potential interaction with coagulation factor x, it may influence thecoagulation cascade . This cascade is a series of reactions that ultimately leads to the formation of a clot, preventing excessive bleeding.

Result of Action

If it does indeed interact with coagulation factor x, it could potentially influence blood clotting .

Biochemical Analysis

Biochemical Properties

4-(5-Chloro-2-thienyl)-2-methylpyridine plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to bind with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between this compound and cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, this compound may interact with transport proteins, influencing the transport of molecules across cellular membranes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In certain cell lines, it has been shown to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, this compound can inhibit the activity of specific kinases, resulting in the downregulation of genes involved in cell proliferation and survival . This compound may also induce oxidative stress in cells, affecting mitochondrial function and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active site of target enzymes. This binding can prevent the enzyme from interacting with its natural substrate, leading to a decrease in enzyme activity. Additionally, this compound may act as an allosteric modulator, altering the conformation of enzymes and affecting their function. Changes in gene expression induced by this compound are often mediated through the activation or inhibition of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term exposure to this compound has been shown to result in adaptive cellular responses, such as the upregulation of detoxifying enzymes and changes in cellular metabolism. These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s effects .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal effects on physiological processes, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular function. Toxic effects, such as liver damage and oxidative stress, have been observed at high doses, indicating a threshold beyond which the compound becomes harmful . These findings underscore the need for careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes facilitate the oxidation of the compound, leading to the formation of metabolites that can be further processed by conjugation reactions. The involvement of this compound in these pathways can affect the overall metabolic flux and the levels of various metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments. For example, the binding of this compound to membrane transporters can facilitate its uptake into cells, while binding to intracellular proteins can affect its distribution within the cytoplasm and organelles .

Subcellular Localization

The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. This compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound may be directed to the nucleus, where it can interact with transcription factors and affect gene expression . The specific localization of the compound can have significant implications for its activity and function within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-2-thienyl)-2-methylpyridine typically involves the reaction of 2-methylpyridine with 5-chloro-2-thiophenecarboxaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques such as chromatography may also be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-thienyl)-2-methylpyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding thiol or thioether.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

4-(5-Chloro-2-thienyl)-2-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-2-thienyl)-4-methylpyridine
  • 4-(5-Chloro-2-thienyl)-1H-pyrazole
  • 4-(5-Chloro-2-thienyl)-4-methyl-2-pentanol

Uniqueness

4-(5-Chloro-2-thienyl)-2-methylpyridine is unique due to its specific substitution pattern on the pyridine and thiophene rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged in the development of new materials and therapeutic agents.

Properties

IUPAC Name

4-(5-chlorothiophen-2-yl)-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNS/c1-7-6-8(4-5-12-7)9-2-3-10(11)13-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNIGTGWXZYRIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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